molecular formula C15H13NO B12315865 N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine

Cat. No.: B12315865
M. Wt: 223.27 g/mol
InChI Key: BKQSTNQPVSGLIM-FOCLMDBBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is an organic compound that features a unique structure combining an indene core with a phenyl group and a hydroxylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine typically involves the reaction of 6-phenyl-2,3-dihydro-1H-indene-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines .

Scientific Research Applications

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-Phenyl-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine is unique due to its specific combination of an indene core with a phenyl group and a hydroxylamine moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

(NE)-N-(6-phenyl-2,3-dihydroinden-1-ylidene)hydroxylamine

InChI

InChI=1S/C15H13NO/c17-16-15-9-8-12-6-7-13(10-14(12)15)11-4-2-1-3-5-11/h1-7,10,17H,8-9H2/b16-15+

InChI Key

BKQSTNQPVSGLIM-FOCLMDBBSA-N

Isomeric SMILES

C1C/C(=N\O)/C2=C1C=CC(=C2)C3=CC=CC=C3

Canonical SMILES

C1CC(=NO)C2=C1C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.